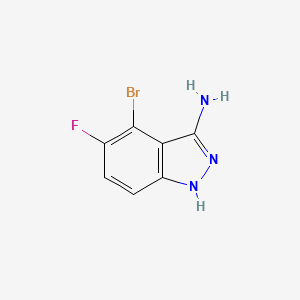

4-Bromo-5-fluoro-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-fluoro-1H-indazol-3-amine is a chemical compound with the molecular formula C7H6BrFN3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

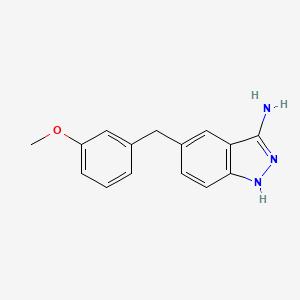

The synthesis of indazoles, including this compound, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H6BrN3 . The InChI code for this compound is 1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H, (H3,9,10,11) .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 212.05 .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-Bromo-5-fluoro-1H-indazol-3-amine serves as a crucial intermediate in the synthesis of diverse organic compounds due to its reactivity and the ability to undergo various chemical transformations. It participates in regioselective protection and subsequent amine coupling reactions, highlighting its versatility in organic synthesis. These processes enable the generation of novel derivatives by selectively protecting indazoles under different conditions, thus facilitating the construction of complex molecules for further application in medicinal chemistry and material science (Slade et al., 2009).

Antimicrobial Applications

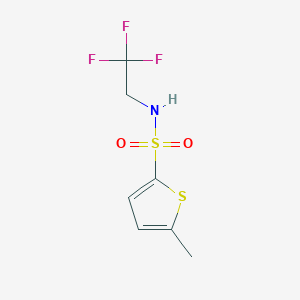

Compounds derived from this compound have shown potential in antimicrobial applications. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, and their evaluation of antimicrobial activities, exemplifies the applicability of indazole derivatives in combating microbial infections. This research has revealed that certain synthesized compounds exhibit good to moderate antimicrobial activity, suggesting the potential of this compound derivatives in the development of new antimicrobial agents (Bayrak et al., 2009).

Cancer Research

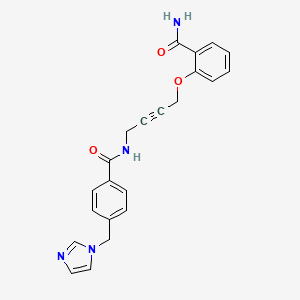

Indazole derivatives synthesized from this compound have been explored for their anticancer properties. The preparation of indole-aminoquinazoline hybrids and their evaluation for cytotoxicity against various human cancer cell lines demonstrate the compound's role in cancer research. These hybrids have shown significant activity against certain cancer cell lines, indicating the potential of this compound-based compounds in the development of novel anticancer therapies (Mphahlele et al., 2018).

Mechanistic Studies and Catalysis

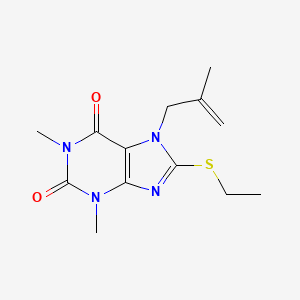

Mechanistic studies on reactions involving this compound derivatives provide insights into the catalytic processes and the development of more efficient synthetic methodologies. Research on the Rh(III)-mediated amido transfer process, leading to robust C-H amination with a new type of amidating reagent, showcases the compound's role in elucidating reaction mechanisms and enhancing synthetic routes for the construction of nitrogen-containing molecules (Park et al., 2015).

Mecanismo De Acción

Target of Action

Indazole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indazole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indazole derivatives have been found to inhibit certain kinases , which could potentially be a mode of action for 4-Bromo-5-fluoro-1H-indazol-3-amine.

Biochemical Pathways

Indazole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indazole derivatives, including this compound, may affect multiple biochemical pathways.

Result of Action

Some indazole derivatives have shown promising inhibitory effects against certain cancer cell lines , suggesting that this compound may have similar effects.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of indazole derivatives .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-5-fluoro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWROOPSJHJFFFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2N)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)